molecular formula C7H6N2 B1431654 6-Ethynylpyridin-3-amine CAS No. 1256824-94-8

6-Ethynylpyridin-3-amine

Cat. No. B1431654
CAS RN: 1256824-94-8
M. Wt: 118.14 g/mol
InChI Key: FXZKQERWTFBNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethynylpyridin-3-amine is a chemical compound with the CAS number 1256824-94-8 . It is used for research purposes and is not intended for human use .


Synthesis Analysis

The synthesis of 6-Ethynylpyridin-3-amine involves a reaction with methanol and sodium hydroxide in tetrahydrofuran at 20℃ for 4 hours . The resulting solution is diluted with water and extraction is carried out with ethyl acetate. The organic layer is washed with saturated saline, dried with anhydrous sodium sulfate, and then the solvent is distilled away under reduced pressure. The residue is purified by silica gel column chromatography to obtain the title compound .


Molecular Structure Analysis

The molecular formula of 6-Ethynylpyridin-3-amine is C7H6N2 . It has a molecular weight of 118.14 . The InChI Key is FXZKQERWTFBNJI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Ethynylpyridin-3-amine has several physicochemical properties. It has 9 heavy atoms and 6 aromatic heavy atoms . It has 1 H-bond acceptor and 1 H-bond donor . Its molar refractivity is 36.58 and its TPSA is 38.91 Ų . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.7 cm/s . Its Log Po/w (iLOGP) is 1.33 . Its water solubility is 5.29 mg/ml or 0.0447 mol/l, classifying it as very soluble .

Safety and Hazards

The safety data sheet for 6-Ethynylpyridin-3-amine indicates that it has acute toxicity and is classified as a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-ethynylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-7-4-3-6(8)5-9-7/h1,3-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZKQERWTFBNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.